molecular formula C15H10BrN3 B130214 4'-Bromo-2,2':6',2''-terpyridine CAS No. 149817-62-9

4'-Bromo-2,2':6',2''-terpyridine

Cat. No. B130214
M. Wt: 312.16 g/mol
InChI Key: CJRRILXBSCRHKN-UHFFFAOYSA-N
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Description

4’-Bromo-2,2’:6’,2’'-terpyridine is a heterocyclic compound derived from pyridine . It is mainly used as a ligand in coordination chemistry and in the preparation of xanthene-based compounds as organic electroluminescent material for OLED .


Synthesis Analysis

The synthesis of 4’-Bromo-2,2’:6’,2’‘-terpyridine involves the use of 4’-bromo-substituted pineno-fused tpy as the precursor . It has also been prepared in a series of 4-nitro-6-bromo-2,2’-bipyridines and of symmetrical and unsymmetrical 4’-nitro- and 4’-amino- 2,2’:6’,2’'-terpyridines .


Molecular Structure Analysis

4’-Bromo-2,2’:6’,2’‘-terpyridine forms complexes with most transition metal ions, similar to other polypyridine compounds . The combination of CoCl2·6H2O and a series of 4’- (substituted-phenyl)-2,2’:6’,2’'-terpyridine compounds leads to the formation of nine Co-based terpyridine complexes .


Chemical Reactions Analysis

The compound is used in the formation of various complexes. For instance, the combination of CoCl2·6H2O and a series of 4’- (substituted-phenyl)-2,2’:6’,2’'-terpyridine compounds leads to the formation of nine Co-based terpyridine complexes .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 312.17 .

Scientific Research Applications

Ligand Synthesis and Metal Complex Formation 4'-Bromo-2,2':6',2''-terpyridine serves as a key component in the synthesis of various metal complexes. Its unique structure allows for the formation of both homoleptic and heteroleptic complexes with metals such as iron(II) and ruthenium(II). These complexes have been studied for their chemical and electrochemical properties, providing insights into their potential applications in fields like catalysis and material science (Fallahpour, Neuburger, & Zehnder, 1999).

Advanced Synthesis Techniques Recent advancements in synthesis techniques have facilitated the production of electron-rich terpyridines, including 4'-Bromo-2,2':6',2''-terpyridine derivatives. These compounds exhibit high Lewis base character and are anticipated to be excellent ligands for various applications due to their enhanced electron-rich nature (Kleoff et al., 2019).

Catalysis and Photovoltaics 4'-Bromo-2,2':6',2''-terpyridine and its derivatives find significant applications in catalysis and materials science, including photovoltaics and DNA intercalation. They are particularly useful in organometallic catalysis, where they facilitate a wide range of reactions, from artificial photosynthesis to polymerization (Winter, Newkome, & Schubert, 2011).

Luminescence and Sensor Applications The photophysical properties of 4'-Bromo-2,2':6',2''-terpyridine derivatives have been explored for applications in luminescence and as sensors. These properties make them suitable for constructing photochemical devices and for sensing applications, especially in detecting heavy metal ions (Dhar, 2014).

Drug Sensing and Environmental Monitoring Some derivatives of 4'-Bromo-2,2':6',2''-terpyridine have been applied in colorimetric sensing, particularly for detecting specific heavy metal ions like Hg2+. This application is crucial in areas like drug sensing and environmental monitoring (Li et al., 2007).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, and H335. Precautionary measures include P261, P305+P351+P338 .

Future Directions

4’-Bromo-2,2’:6’,2’'-terpyridine is used in the preparation of xanthene-based compounds as organic electroluminescent material for OLED . This suggests potential applications in the field of organic electronics.

properties

IUPAC Name

4-bromo-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRRILXBSCRHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442565
Record name 4'-Bromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2,2':6',2''-terpyridine

CAS RN

149817-62-9
Record name 4'-Bromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-2,2':6',2''-terpyridine
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Synthesis routes and methods

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
R Zibaseresht - Organic Chemistry, 2019 - pdfs.semanticscholar.org
Synthesis of a new bridging ligand 4ʹ-{4-[(2, 2ʹ-bipyridin)-4-yl]-phenyl}-2, 2ʹ: 6ʹ-2ʹʹ-terpyridine (I) was reported. A Suzuki cross-coupling reaction was conducted for the preparation …
Number of citations: 1 pdfs.semanticscholar.org
R Ziessel, V Grosshenny, M Hissler, C Stroh - Inorganic chemistry, 2004 - ACS Publications
[Ru II (terpy)(DMSO)Cl 2 ] complexes were synthesized as a 5/1 mixture of cis and trans isomers, and their reactivities with CO and with substituted 2,2‘:6‘,2‘ ‘-terpyridine (terpy) moieties …
Number of citations: 114 pubs.acs.org
AMWC Thompson - Coordination Chemistry Reviews, 1997 - Elsevier
The tridentate ligand 2,2′:6′,2″-terpyridine is becoming increasingly widely used. Appended substituent groups may be utilized to tailor the properties of its complexes. 2,2′:6′,2″…
Number of citations: 295 www.sciencedirect.com
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …
A Wild, A Winter, F Schluetter… - Chemical Society Reviews, 2011 - pubs.rsc.org
This critical review summarizes the research progress made in the field of π-conjugated terpyridines within the last decade. Supramolecular materials based on metal ion complexes of 2…
Number of citations: 488 pubs.rsc.org
M Liu, Z Ye, G Wang, J Yuan - Talanta, 2012 - Elsevier
A new europium(III) complex with a borono-substituted terpyridine polyacid ligand, (4′-borono-2,2′:6′,2″-terpyridine-6,6″-diyl) bis(methylenenitrilo) tetrakis(acetate)-Eu 3+ (BTTA-…
Number of citations: 19 www.sciencedirect.com
CJ Aspley, JAG Williams - New Journal of Chemistry, 2001 - pubs.rsc.org
The palladium catalysed Miyaura cross-coupling reactions of 4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine (tpy-ϕ-Br) and 4′-bromo-2,2′:6′,2″-terpyridine (tpy-Br) with bis(…
Number of citations: 147 pubs.rsc.org
J Karges, O Blacque, M Jakubaszek, B Goud… - Journal of inorganic …, 2019 - Elsevier
Due to acquired resistance or limitations of the currently approved drugs against cancer, there is an urgent need for the development of new classes of compounds. Among others, there …
Number of citations: 46 www.sciencedirect.com
EC Constable, CE Housecroft… - Canadian Journal of …, 2014 - cdnsciencepub.com
The heteroleptic complexes [Ru(1)(4)][PF 6 ] 2 , [Ru(2)(4)][PF 6 ] 2 , [Ru(Phtpy)(4)][PF 6 ] 2 , and [Ru(pytpy)(4)][PF 6 ] 2 (Phtpy = 4′-phenyl-2,2′:6′,2″-terpyridine, pytpy = 4′-(4-…
Number of citations: 5 cdnsciencepub.com
L Flamigni, JP Collin, JP Sauvage - Accounts of chemical …, 2008 - ACS Publications
In photosynthesis, sunlight energy is converted into a chemical potential by an electron transfer sequence that is started by an excited state and ultimately yields a long-lived charge-…
Number of citations: 191 pubs.acs.org

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